molecular formula C25H16F2N2S B4630408 4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE

4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B4630408
M. Wt: 414.5 g/mol
InChI Key: NSYKDVBVTATUEE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes fluorophenyl, sulfanyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorophenyl and pyridine derivatives, followed by their coupling through sulfanyl linkages. Common reagents used in these reactions include fluorobenzene, pyridine derivatives, and thiol compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 4-methoxyphenyl sulfone
  • 4-(4-Fluorophenyl)-4-methoxycyclohexyl methanesulfonate

Uniqueness

4-(4-Fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N2S/c26-20-10-6-17(7-11-20)16-30-25-23(15-28)22(18-8-12-21(27)13-9-18)14-24(29-25)19-4-2-1-3-5-19/h1-14H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYKDVBVTATUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE
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4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 3
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4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE
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4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 5
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4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 6
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4-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE

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